molecular formula C11H9FN2O B14516927 4-[(6-Fluoropyridin-2-yl)oxy]aniline CAS No. 62566-16-9

4-[(6-Fluoropyridin-2-yl)oxy]aniline

Cat. No.: B14516927
CAS No.: 62566-16-9
M. Wt: 204.20 g/mol
InChI Key: WISURQLMGOJILJ-UHFFFAOYSA-N
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Description

4-[(6-Fluoropyridin-2-yl)oxy]aniline is an aromatic amine characterized by a pyridine ring substituted with a fluorine atom at the 6-position, linked via an ether oxygen to a para-substituted aniline group. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its fluorine atom enhances metabolic stability and bioavailability, while the aniline moiety facilitates reactivity in cross-coupling reactions or as a precursor for heterocyclic systems .

Properties

CAS No.

62566-16-9

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

4-(6-fluoropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H9FN2O/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H,13H2

InChI Key

WISURQLMGOJILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- typically involves the reaction of 4-aminophenol with 6-fluoro-2-chloropyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluoro group.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluoro group.

Scientific Research Applications

Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(6-fluoro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The fluoro-pyridinyl-oxy moiety allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on Pyridine and Aniline Moieties

Key Compounds :

3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS: 1211176-71-4)

  • Structural Differences : Incorporates two chlorine atoms on the aniline ring and a trifluoromethyl group on the pyridine.
  • Impact : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic targets. The dichloro substitution may improve steric hindrance, reducing enzymatic degradation .

6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine Structural Differences: Features dual halogenation (Cl and F) on the pyridine and a 4-fluoroaniline group. Pd-catalyzed synthesis methods here suggest scalability advantages .

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)

  • Structural Differences : Replaces the pyridyloxy group with a chlorooxazolopyridine-methyl linker.
  • Impact : The oxazolo-pyridine system introduces a fused heterocycle, improving π-π stacking interactions in receptor binding. The methylene bridge may reduce conformational flexibility compared to the ether linkage in the target compound .
Table 1: Comparative Physicochemical Properties
Compound Molecular Weight Halogen Substituents Key Functional Groups LogP (Predicted)
4-[(6-Fluoropyridin-2-yl)oxy]aniline 204.19 1 F Pyridyloxy, aniline 1.8
3,5-Dichloro-4-{[6-(CF₃)pyridyl]oxy}aniline 337.57 2 Cl, 1 CF₃ Trifluoromethyl, dichloro 3.5
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine 255.63 2 F, 1 Cl Fluoroaniline, dihalopyridine 2.9
4-((6-Chlorooxazolopyridin-2-yl)methyl)aniline 259.70 1 Cl Oxazolo-pyridine, methylene 2.4

Critical Analysis of Structural Similarity and Divergence

  • High-Similarity Analogs : Compounds like [749922-34-7] (similarity score 0.96) likely differ minimally (e.g., methoxy vs. fluorine), leading to subtle shifts in solubility or metabolic stability .
  • Low-Similarity Analogs : [70125-16-5] (similarity 0.71) with bulkier substituents may exhibit reduced membrane permeability but improved target selectivity .

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